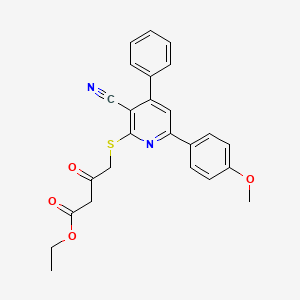
Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxyphenyl, and phenyl groups, as well as a thioester and an oxobutanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with ethyl 3-oxobutanoate under controlled conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the formation of the thioester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation.
Amines: Formed through reduction of the cyano group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s thioester moiety can undergo hydrolysis, releasing active intermediates that interact with cellular components. The cyano and methoxyphenyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Shares a similar thioester structure but differs in the heterocyclic ring system.
Ethyl 3-cyano-4-phenylpyridine-2-carboxylate: Similar pyridine core but lacks the thioester and oxobutanoate moieties.
Uniqueness
Ethyl 4-((3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-3-oxobutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both cyano and methoxyphenyl groups enhances its versatility in chemical synthesis and biological interactions.
Propriétés
IUPAC Name |
ethyl 4-[3-cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl]sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4S/c1-3-31-24(29)13-19(28)16-32-25-22(15-26)21(17-7-5-4-6-8-17)14-23(27-25)18-9-11-20(30-2)12-10-18/h4-12,14H,3,13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJULHDSQNVYLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














